1-(3-Fluorophenyl)piperazine dihydrochloride

Serotonin Receptor 5-HT1B Neuropharmacology

1-(3-Fluorophenyl)piperazine dihydrochloride (m-FPP dihydrochloride) is the hydrochloride salt of a fluorinated phenylpiperazine derivative, a class of compounds widely recognized for its role as a synthetic pharmacophore in central nervous system (CNS) research and as an analytical reference standard. It exists as a crystalline solid, with the dihydrochloride salt form (CAS 76835-10-4) offering enhanced aqueous solubility (e.g., 10 mg/mL in DMSO and PBS) compared to the neutral base (CAS 3801-89-6), which is hydrophobic and water-insoluble.

Molecular Formula C10H15Cl2FN2
Molecular Weight 253.14 g/mol
CAS No. 76835-10-4
Cat. No. B163272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)piperazine dihydrochloride
CAS76835-10-4
Synonyms1-(meta-Fluorophenyl) piperazine; m-FPP; metaFPP
Molecular FormulaC10H15Cl2FN2
Molecular Weight253.14 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=CC=C2)F.Cl.Cl
InChIInChI=1S/C10H13FN2.2ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;;/h1-3,8,12H,4-7H2;2*1H
InChIKeyGSPXXVQXENGQIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluorophenyl)piperazine Dihydrochloride: A Procurement Guide to a Differentiated Piperazine Scaffold


1-(3-Fluorophenyl)piperazine dihydrochloride (m-FPP dihydrochloride) is the hydrochloride salt of a fluorinated phenylpiperazine derivative, a class of compounds widely recognized for its role as a synthetic pharmacophore in central nervous system (CNS) research and as an analytical reference standard. It exists as a crystalline solid, with the dihydrochloride salt form (CAS 76835-10-4) offering enhanced aqueous solubility (e.g., 10 mg/mL in DMSO and PBS) compared to the neutral base (CAS 3801-89-6), which is hydrophobic and water-insoluble. The meta-fluorine substitution on the phenyl ring is a critical structural feature that differentiates its pharmacological and analytical profile from its ortho- and para-substituted isomers.

Why 1-(3-Fluorophenyl)piperazine Dihydrochloride Cannot Be Substituted with Its Isomers or Base Form


Simple substitution with the neutral base or ortho-/para-fluorinated isomers is not scientifically valid due to quantifiable differences in physical and biochemical properties. The dihydrochloride salt form (CAS 76835-10-4) provides defined solubility (10 mg/mL in PBS and DMSO) and a documented stability of ≥5 years at -20°C, which are critical for reproducible experimental workflows; the free base (CAS 3801-89-6) is water-insoluble and hydrophobic. Furthermore, the position of the fluorine atom dictates receptor binding affinity; 1-(3-fluorophenyl)piperazine exhibits a distinct profile, with a Ki of 31 nM for the 5-HT1B receptor, whereas the ortho- and para-substituted isomers demonstrate different selectivity patterns, with 1-(2-fluorophenyl)piperazine showing affinity in the picomolar range for carbonic anhydrase isoforms (Ki = 209.6 ± 70.2 pM for hCA I) and 1-(4-fluorophenyl)piperazine (pFPP) acting as a 5-HT1A receptor agonist. [1][2] These differences underscore that each compound is a unique research tool with distinct applications.

Quantitative Evidence of Differentiation for 1-(3-Fluorophenyl)piperazine Dihydrochloride


Meta-Fluorine Substitution Drives Distinct 5-HT1B Receptor Affinity vs. Isomers

The meta-fluorine substitution on the phenylpiperazine core results in a specific affinity profile for serotonin receptors that is distinct from its ortho- and para-substituted analogs. 1-(3-Fluorophenyl)piperazine exhibits a binding affinity (Ki) of 31 nM for the 5-hydroxytryptamine 1B (5-HT1B) receptor in a radioreceptor binding assay using [3H]5-HT. [1] In contrast, the ortho-isomer, 1-(2-fluorophenyl)piperazine, has been reported to exhibit high affinity for carbonic anhydrase isoforms (Ki = 209.6 ± 70.2 pM for hCA I) rather than a primary 5-HT1B interaction. The para-isomer, 1-(4-fluorophenyl)piperazine (pFPP), is characterized as a 5-HT1A receptor agonist and is a major metabolite of the sedative niaprazine, indicating a different functional profile. [2] This data confirms that the fluorine position is a key determinant of receptor selectivity.

Serotonin Receptor 5-HT1B Neuropharmacology Binding Assay

Broad Serotonergic Activity Profile: Quantified Affinity for 5-HT1A and 5-HT1B Subtypes

In addition to its primary 5-HT1B affinity, 1-(3-fluorophenyl)piperazine demonstrates a defined and measurable affinity profile across multiple 5-HT receptor subtypes. Radioreceptor binding assays show a Ki of 114 nM for the 5-HT1A receptor and an overall Ki of 87 nM for the broader 5-HT1 receptor family (1A/1B/1D/1F). [1] This contrasts with its activity at the 5-HT2 receptor, where its affinity is significantly lower (Ki > 1,000 nM), indicating a selectivity of approximately 30-fold for 5-HT1B over 5-HT2. [2] This multi-faceted but selective profile is distinct from unsubstituted phenylpiperazine, which is used as a more general synthetic intermediate and lacks this quantifiable serotonergic fingerprint. [3]

Serotonin Receptor 5-HT1A 5-HT1B Pharmacology

Solubility-Enhanced Dihydrochloride Salt Form Enables Defined Aqueous Formulations

The dihydrochloride salt form (CAS 76835-10-4) provides a critical advantage over the neutral base (CAS 3801-89-6) for experimental reproducibility. The salt is documented to be soluble at 10 mg/mL in both DMSO and PBS (pH 7.2), and at 1 mg/mL in methanol. In contrast, the neutral base form is described as hydrophobic and water-insoluble, requiring organic solvents for dissolution. This difference in formulation behavior is critical for in vitro assays requiring defined aqueous media. Furthermore, the dihydrochloride salt is supplied with a defined purity of ≥98% and a documented long-term stability of ≥5 years when stored at -20°C, providing the consistency required for a reliable analytical reference standard.

Formulation Solubility Analytical Chemistry Reference Standard

Characterized PAR-1 Agonist Activity with Defined Selectivity Over PAR-2

1-(3-Fluorophenyl)piperazine is characterized as a selective agonist for Protease-Activated Receptor 1 (PAR-1), a GPCR involved in thrombin signaling and thrombosis. [1] This compound demonstrates a high level of specificity for PAR-1 over PAR-2, as evaluated in a cell-based calcium signaling assay using HEK293 cells. [2] While the exact IC50 or EC50 values from the referenced assays were not provided in the open data, the documented selectivity profile positions this compound as a specific tool for studying PAR-1-mediated cellular effects, in contrast to broader thrombin receptor agonists or other piperazine derivatives that do not target the PAR family. This activity is distinct from other phenylpiperazines like pFPP, which acts primarily on serotonergic systems. [3]

Protease-Activated Receptor PAR-1 Cardiovascular Research Thrombosis

Validated Analytical Reference Standard for Forensic and Toxicological Applications

1-(3-Fluorophenyl)piperazine dihydrochloride is widely adopted and supplied as a certified analytical reference standard, essential for the quantification and identification of piperazine derivatives in complex biological matrices. Its use is validated for measuring amphetamine and benzylpiperazine in urine, leveraging its hydrophobic properties to act as an analytical reagent. Vendors like Cayman Chemical provide this compound with batch-specific analytical data (e.g., purity ≥98%, λmax at 244 and 279 nm) and access to its 70eV EI mass spectral data in a spectral library, ensuring method traceability and reproducibility in forensic and toxicological investigations. This standardized, data-rich certification is a differentiator from generic piperazine compounds that lack this level of validated analytical characterization.

Forensic Chemistry Analytical Reference Standard Toxicology Mass Spectrometry

High-Value Research and Industrial Applications for 1-(3-Fluorophenyl)piperazine Dihydrochloride


Pharmacological Tool for 5-HT1B/5-HT1A Serotonergic Pathway Investigation

Due to its defined and quantifiable affinity profile (Ki values of 31 nM for 5-HT1B and 114 nM for 5-HT1A), 1-(3-fluorophenyl)piperazine dihydrochloride serves as a specific tool compound in neuropharmacological research. [1] Its >30-fold selectivity over 5-HT2 receptors makes it particularly useful for isolating the role of 5-HT1 receptor subtypes in CNS functions such as mood regulation, anxiety, and cognitive processes, without the confounding effects of broad 5-HT2 activation. This makes it a superior choice over non-selective serotonergic agonists or its structural isomers.

Specific Probe for PAR-1-Mediated Cellular Signaling in Thrombosis Models

As a characterized selective agonist for Protease-Activated Receptor 1 (PAR-1) with confirmed specificity over PAR-2, this compound is a valuable chemical probe for studying thrombin signaling pathways. [2] It can be deployed in in vitro models using cell lines like HEK293 to dissect PAR-1-specific calcium signaling and cellular responses, providing a targeted alternative to thrombin, which activates multiple PAR family members, or to other phenylpiperazines that lack this specific activity.

Certified Reference Standard for Forensic and Clinical Toxicology LC-MS/MS Methods

The compound's established role as a certified analytical reference standard, coupled with its known physical properties (purity ≥98%, λmax at 244 and 279 nm), makes it essential for forensic and toxicology laboratories. It is used for the accurate quantification of piperazine derivatives, including its use as a reagent for measuring amphetamine and benzylpiperazine in urine. The availability of batch-specific QC data and GC-MS spectral libraries ensures the development of robust, defensible analytical methods for identifying and quantifying novel psychoactive substances (NPS).

Building Block for Synthesis of CNS-Active Pharmaceutical Candidates

In medicinal chemistry, the meta-fluorophenylpiperazine scaffold is a privileged structure for developing CNS-active compounds. Its defined receptor profile and commercial availability in high-purity salt form (≥98%) make it a reliable starting material or synthetic intermediate. [3] The unique electronic and steric properties conferred by the meta-fluorine atom can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic properties of new chemical entities, differentiating it from the ortho- and para-substituted piperazine building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Fluorophenyl)piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.